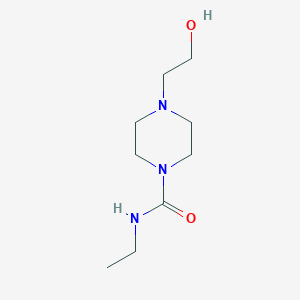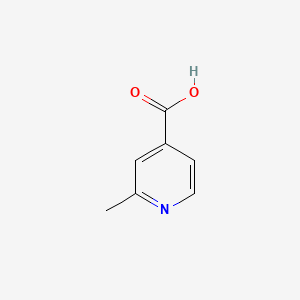
2-Methylisonicotinic acid
Overview
Description
2-Methylisonicotinic acid is an organic compound with the chemical formula C7H7NO2. It is a derivative of pyridine, featuring a methyl group and a carboxyl group attached to the pyridine ring. This compound appears as a white to almost white crystalline solid and is slightly soluble in water but more soluble in organic solvents such as alcohols, ethers, ketones, and chlorinated hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylisonicotinic acid can be synthesized through the hydrolysis of methylisonicotinate. The process involves the reaction of methylisonicotinate with a dilute alkaline solution to form the sodium salt, which is then acidified to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of starting materials such as 2-picoline or 2,4-lutidine. These compounds undergo oxidation reactions, typically using reagents like hydrogen peroxide or selenium dioxide, to introduce the carboxyl group at the desired position on the pyridine ring .
Chemical Reactions Analysis
Types of Reactions
2-Methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form carboxylic acids.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-methylpyridine-4-carboxylic acid.
Reduction: Formation of 2-methylpyridine-4-methanol.
Substitution: Formation of various substituted pyridines depending on the substituent introduced.
Scientific Research Applications
2-Methylisonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Methylisonicotinic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Methylisonicotinic acid can be compared with other pyridine derivatives such as:
Isonicotinic acid: Similar structure but with the carboxyl group at the 4-position instead of the 2-position.
Nicotinic acid:
Picolinic acid: With the carboxyl group at the 2-position.
Uniqueness
This compound is unique due to the presence of both a methyl group and a carboxyl group on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-methylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-4-6(7(9)10)2-3-8-5/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDHIMMPXRSDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376482 | |
| Record name | 2-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4021-11-8 | |
| Record name | 2-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-methylisonicotinic acid a molecule of interest in medicinal chemistry research?
A1: this compound serves as a crucial building block for synthesizing various derivatives, especially those designed to combat tuberculosis. This interest stems from its structural similarity to isonicotinic acid, a key component of the antitubercular drug isoniazid. [, ]
Q2: How do structural modifications of this compound hydrazide influence its antitubercular activity?
A2: Studies have shown that the antitubercular activity of this compound hydrazide is significantly affected by the nature and position of substituents. For instance, derivatives with α-amino acid substitutions often retain comparable activity to the parent compound, while β- and γ-amino acid substitutions generally lead to a significant decrease in activity. [] Additionally, research indicates that the optical configuration of amino acid substituents can play a crucial role in the overall activity of the resulting compounds. []
Q3: What are some of the synthetic strategies employed to generate diverse this compound derivatives?
A3: Researchers utilize a variety of methods to create diverse this compound derivatives, aiming to explore their structure-activity relationships. These methods include:
- Reacting this compound hydrazide with aldehydes, ketones, and carboxylic acid chlorides. []
- Condensing this compound chloride with dialkylated hydrazines. []
- Hydrogenating 2-methylisonicotinyl hydrazones. []
- Condensing carbobenzyloxy amino acids with isonicotinic acid hydrazide followed by hydrogenolysis. []
Q4: Beyond antitubercular activity, have other biological properties of this compound derivatives been explored?
A4: Yes, researchers have investigated the cytostatic activity of a specific this compound derivative, 9-hydroxy-5,6-dimethyl-1-(2-methylpyridin-4-yl)-6H-pyrido[4,3-b]carbazole. This compound demonstrated promising cytostatic activity against cultured L1210 cells. []
Q5: What is the significance of studying the metal complexes of this compound derivatives?
A5: Investigating the metal complexes of this compound derivatives, such as the copper, cobalt, and calcium complexes of its oxidized form (3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinic acid) 5-phosphate, offers insights into potential biological roles and interactions. [] Understanding metal coordination patterns within these complexes could be valuable for designing compounds with enhanced biological activity or specific targeting properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
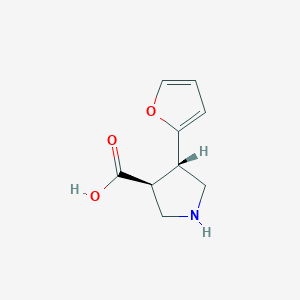
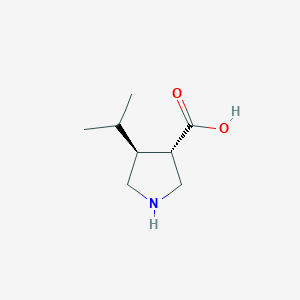
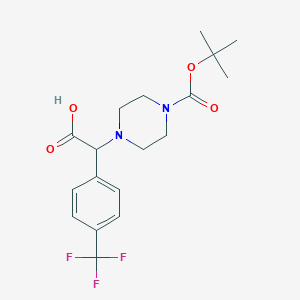
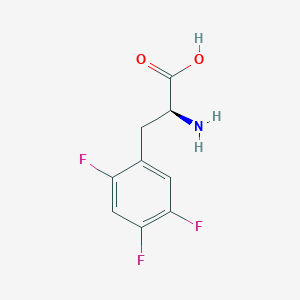
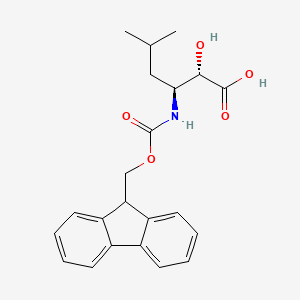

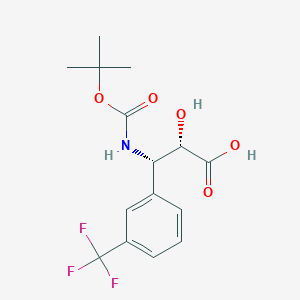

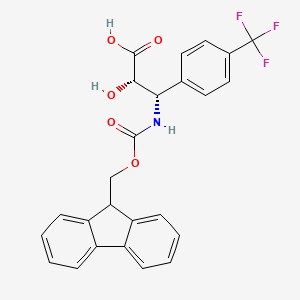
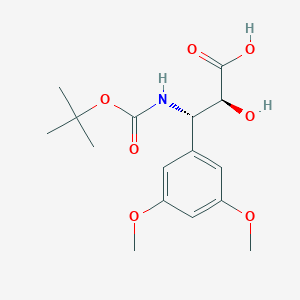
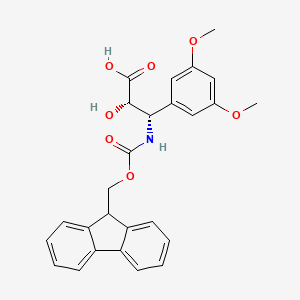
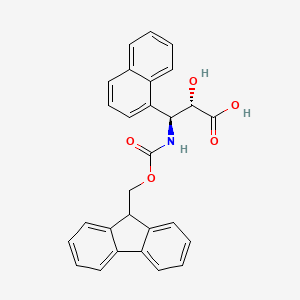
![3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B1303062.png)
